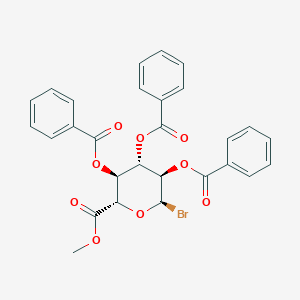

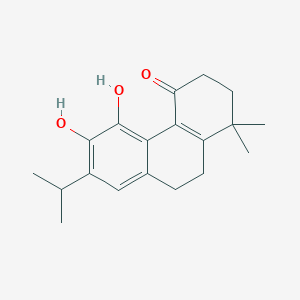

甲基 (2S,3S,4S,5R,6R)-3,4,5-三苯甲酰氧基-6-溴氧杂环己烷-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate often involves multi-step chemical processes. For instance, methods like the condensation of 3-nosyloxy-2-ketoesters with methyl carbamate in the presence of p-TSA, or the bromination of alpha-ketoesters, are common in synthesizing related compounds (Okonya, Hoffman, & Johnson, 2002).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of related compounds, like 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been investigated using these techniques (Wang & Dong, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate can be quite diverse. They may undergo reactions such as N-acylation, reduction to alcohols, or saponification and coupling with amino acids (Okonya, Hoffman, & Johnson, 2002).

Physical Properties Analysis

The physical properties of such organic compounds, including melting point, solubility, and crystal structure, are typically determined through experimental analysis. The crystal structure, in particular, is often analyzed using single-crystal X-ray diffraction techniques, providing insights into the compound's conformation and stability (Wang & Dong, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and stability, are key aspects of these compounds. Their reactivity can be explored through various chemical reactions, as mentioned earlier, which also aids in understanding their functional group dynamics (Okonya, Hoffman, & Johnson, 2002).

科学研究应用

化合物代谢研究

包括一些与甲基 (2S,3S,4S,5R,6R)-3,4,5-三苯甲酰氧基-6-溴氧杂环己烷-2-羧酸酯在结构上相似的化合物在内的各种化合物的代谢已被广泛研究。特别是,离体灌流大鼠肝脏中化合物的生物转化一直是人们感兴趣的主题,从而识别代谢物并深入了解代谢途径 (Kanai、Kobayashi 和 Tanayama,1973)。类似地,异戊二烯单环氧化物及其对应二醇与肝微粒体的生物转化已经过研究,揭示了代谢立体化学过程和各种酶在这些过程中的作用的细节 (Chiappe 等人,2000)。

药物代谢和递送

研究还集中在药物的代谢和递送上,包括德拉佐星代谢为其代谢物以及二氢嘧啶酶和二氢乳清酸酶参与这些过程。已检查抑制剂对这种代谢的影响,以了解德拉佐星的心脏保护活性的机制 (Schroeder、Patel 和 Hasinoff,2008)。为持续向大脑递送核苷而开发的二氢吡啶载体系统代表了治疗神经系统疾病的新方法,表明了像甲基 (2S,3S,4S,5R,6R)-3,4,5-三苯甲酰氧基-6-溴氧杂环己烷-2-羧酸酯这样的化合物进一步探索的潜在领域 (Palomino、Kessel 和 Horwitz,1989)。

抗癌活性

此外,研究已经确定了具有有效抗癌特性的特定化合物和类似物。这些化合物通过与细胞成分的相互作用,已被证明可以阻断化学致癌作用并诱导解毒酶,表明在癌症研究和治疗中具有潜在的相关性。将功能化异硫氰酸酯鉴定为一类具有抗癌特性的化合物,证实了 2 期酶诱导剂在培养细胞中的重要性,以及它们在预防致癌作用方面的潜力 (Zhang、Kensler、Cho、Posner 和 Talalay,1994)。

属性

CAS 编号 |

103674-69-7 |

|---|---|

产品名称 |

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |

分子式 |

C28H23BrO9 |

分子量 |

583.4 g/mol |

IUPAC 名称 |

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |

InChI |

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |

InChI 键 |

KXTNIKNREDJJSO-LKTXNROYSA-N |

手性 SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

规范 SMILES |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

同义词 |

1-Bromo-1-deoxy-2,3,4-tribenzoate α-D-Glucopyranuronic Acid Methyl Ester; _x000B_Methyl (2,3,4-Tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

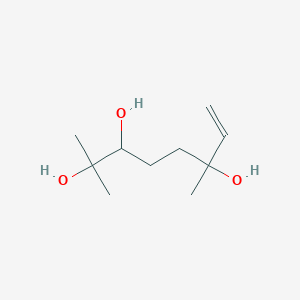

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)